molecular formula C10H10N2O B11791834 N-(Oxazol-2-ylmethyl)aniline

N-(Oxazol-2-ylmethyl)aniline

Cat. No.: B11791834
M. Wt: 174.20 g/mol
InChI Key: SQECFCRZWWFJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Oxazol-2-ylmethyl)aniline is a heterocyclic compound that features an oxazole ring attached to a benzene ring via a methylene bridge. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the oxazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Oxazol-2-ylmethyl)aniline typically involves the cyclization of N-propargylamides. One common method uses (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily under these conditions, leading to the formation of the oxazole ring . The reaction is typically carried out in the presence of oxygen under visible light irradiation, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Oxazol-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the benzene ring or the oxazole ring.

Scientific Research Applications

N-(Oxazol-2-ylmethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Oxazol-2-ylmethyl)aniline involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the particular application and the target molecules being studied .

Comparison with Similar Compounds

N-(Oxazol-2-ylmethyl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

N-(1,3-oxazol-2-ylmethyl)aniline

InChI

InChI=1S/C10H10N2O/c1-2-4-9(5-3-1)12-8-10-11-6-7-13-10/h1-7,12H,8H2

InChI Key

SQECFCRZWWFJLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=NC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.